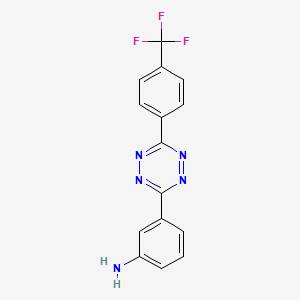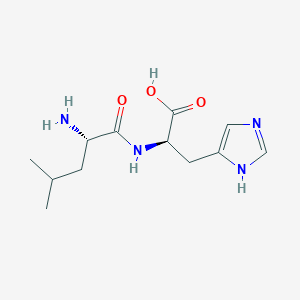
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazine ring and an aniline group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, tetrazine, and aniline groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method involves the nitration of a precursor compound, followed by reduction to form the corresponding amine. This amine is then coupled with a tetrazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the tetrazine ring can participate in various biochemical reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the tetrazine ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline structures, used in various applications .
Uniqueness
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is unique due to the combination of trifluoromethyl, tetrazine, and aniline groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C15H10F3N5 |
|---|---|
Poids moléculaire |
317.27 g/mol |
Nom IUPAC |
3-[6-[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-3-yl]aniline |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-6-4-9(5-7-11)13-20-22-14(23-21-13)10-2-1-3-12(19)8-10/h1-8H,19H2 |
Clé InChI |
NVTSXYMJPRSDDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)


![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)



![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)




